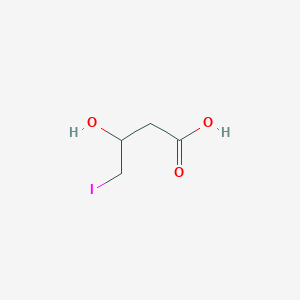
3-Hydroxy-4-iodobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-iodobutanoic acid is an organic compound with the molecular formula C4H7IO3 It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by an iodine atom, and the third position has a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-iodobutanoic acid can be achieved through several methods. One common approach involves the iodination of 3-hydroxybutanoic acid. This can be done using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the fourth position.
Another method involves the use of cyclic ethers, which are opened using a dried Dowex H+/NaX (X = I, Br) system. This green chemistry approach effectively produces α-iodoalkanols from commercially available cyclic ethers .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-4-iodobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-iodobutanoic acid.
Reduction: The iodine atom can be reduced to form 3-hydroxybutanoic acid.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products Formed:
Oxidation: 4-Iodobutanoic acid.
Reduction: 3-Hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-4-iodobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology: The compound is used in the study of metabolic pathways involving iodinated organic molecules.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 3-Hydroxy-4-iodobutanoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and iodine functional groups. These groups allow the compound to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
3-Hydroxy-4-bromobutanoic acid: Similar structure but with a bromine atom instead of iodine.
3-Hydroxy-4-chlorobutanoic acid: Contains a chlorine atom instead of iodine.
3-Hydroxy-4-fluorobutanoic acid: Contains a fluorine atom instead of iodine.
Uniqueness: 3-Hydroxy-4-iodobutanoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s physical and chemical properties, making it suitable for specific applications, such as in radiopharmaceuticals.
Propriétés
Numéro CAS |
660414-62-0 |
|---|---|
Formule moléculaire |
C4H7IO3 |
Poids moléculaire |
230.00 g/mol |
Nom IUPAC |
3-hydroxy-4-iodobutanoic acid |
InChI |
InChI=1S/C4H7IO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8) |
Clé InChI |
HXZQJJYLHRLBBX-UHFFFAOYSA-N |
SMILES canonique |
C(C(CI)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


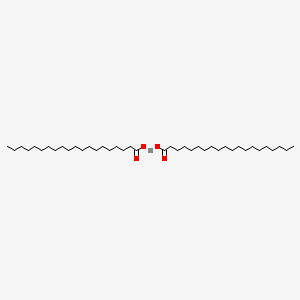

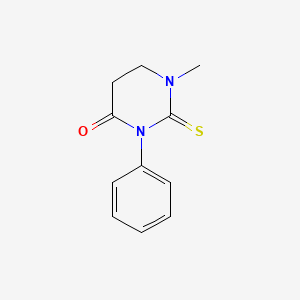
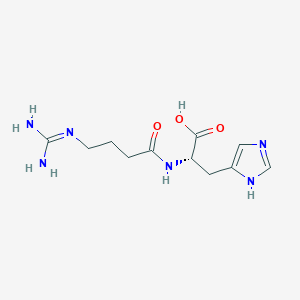
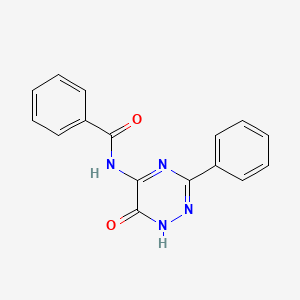
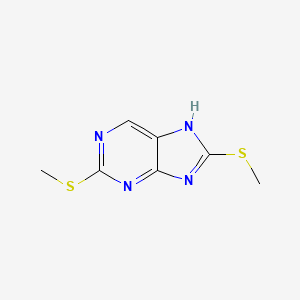
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
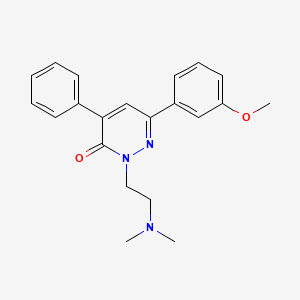

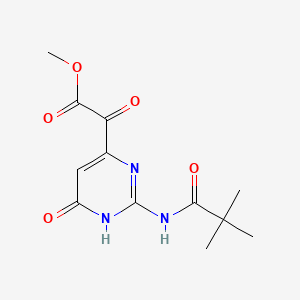
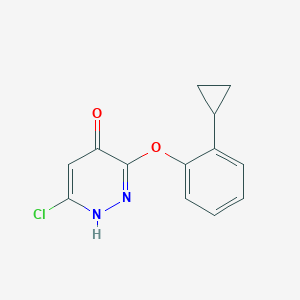
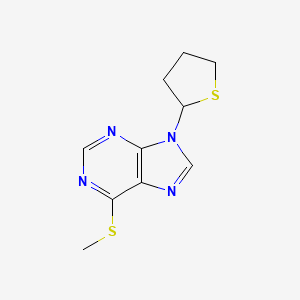
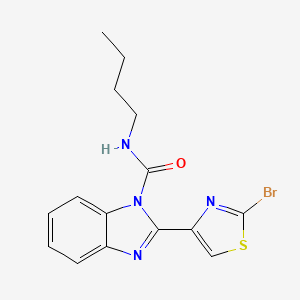
![N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B12926692.png)
